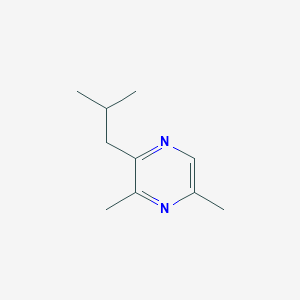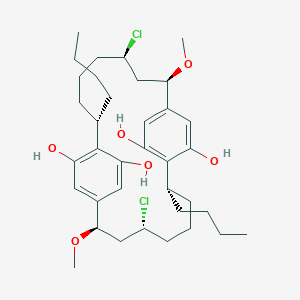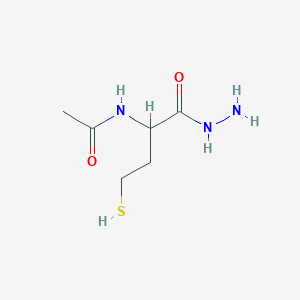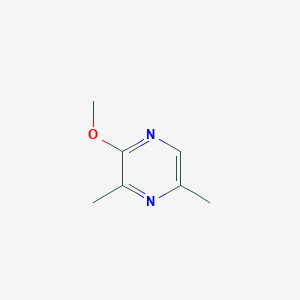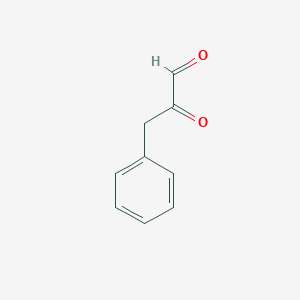
2-Oxo-3-phenylpropanal
概要
説明
2-Oxo-3-phenylpropanal is a chemical compound with the molecular formula C9H8O2 . It is also known as 3-Oxo-3-phenylpropanal . This compound is related to 2-Oxo-3-phenylpropanenitrile, which has a similar structure but contains a nitrogen atom .
Molecular Structure Analysis
The molecular structure of 2-Oxo-3-phenylpropanal can be analyzed using various techniques. For example, spectroscopic methods such as UV, FT-IR, and NMR can provide information about the compound’s structure . Density functional theory (DFT) can also be used to analyze the compound’s molecular structure .Chemical Reactions Analysis
The chemical reactions involving 2-Oxo-3-phenylpropanal have been studied in the literature . These studies often involve the use of spectroscopic methods and density functional theory (DFT) to analyze the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Oxo-3-phenylpropanal can be analyzed using various techniques. For example, its molecular formula is C9H8O2, and its average mass is 148.159 Da . Other properties, such as its refractivity and flash point, can also be determined .科学的研究の応用
Chemoselectivity in Organic Synthesis
2-Oxo-3-phenylpropanal demonstrates chemoselectivity in reactions with aldehydes and ketones. For instance, it reacts with aromatic aldehydes with weak electron-donating substituents and cyclic ketones to form 6-phenyl-4H-1,3-dioxin-4-one derivatives. However, it does not react with linear ketones, aliphatic aldehydes, or aromatic aldehydes with strong electron-donating substituents, showcasing its selective reactivity (Zhang & Xu, 2013).
Conformational Analysis
The rotational spectrum of 2-phenylpropanal, a related compound, has been explored using free jet millimeter-wave absorption spectroscopy. This study aids in understanding the molecule's conformational stability and behavior (Maris & Caminati, 2003).
Photochemical Reactivity
2-Oxo-3-phenylpropanal's derivatives exhibit notable photochemical reactivity. For instance, aldimines derived from it undergo photofission predominantly into isopropyl phenyl ketone, along with other minor products. This reveals the potential of these derivatives in photochemical applications (Armesto et al., 1986).
Synthetic Chemistry Applications
1,3-bis(1-adamantyl)-2-phenylpropan-1,3-diones, synthesized using derivatives of 2-oxo-3-phenylpropanal, have been explored for their molecular structure and vibrational spectra. This research contributes to our understanding of oxo-enol tautomerism and its relevance in synthetic chemistry (Babjaková et al., 2015).
Enzymatic Reaction Enhancement
2-Oxo-3-phenylpropanal has been shown to enhance the aldolase and dehydration activities of the enzyme 4-oxalocrotonate tautomerase. This indicates its potential in enzymatic reactions and protein engineering (Zandvoort et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-oxo-3-phenylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMBSIAKTAZWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318859 | |
| Record name | Benzylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-3-phenylpropanal | |
CAS RN |
56485-04-2 | |
| Record name | NSC337791 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

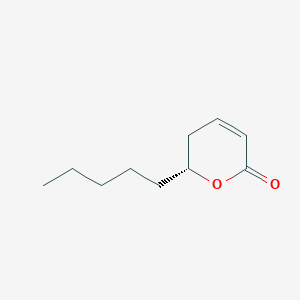
![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)
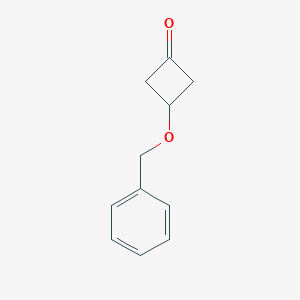
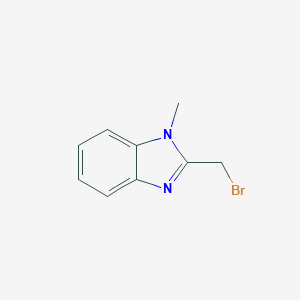
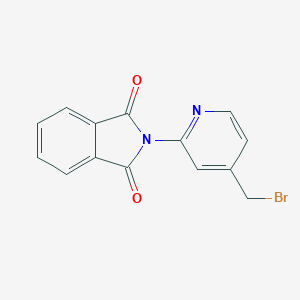
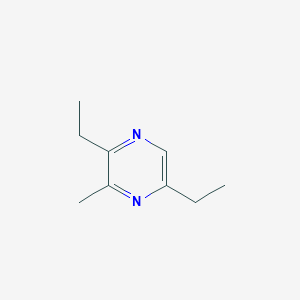
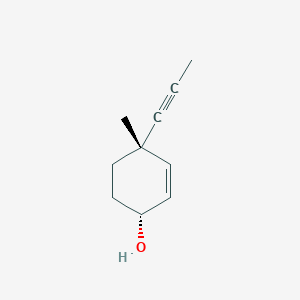
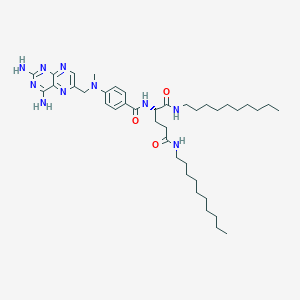
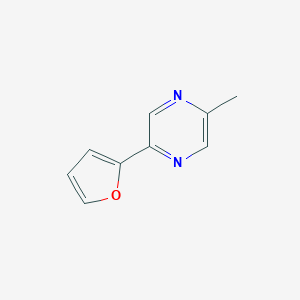
![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)
